Cas no 99290-97-8 (Erythromycin A 6,9-Imino Ether)

Erythromycin A 6,9-Imino Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E650015-100mg |
Erythromycin A 6,9-Imino Ether |
99290-97-8 | 100mg |
$ 1958.00 | 2023-09-07 | ||
A2B Chem LLC | AW55139-100mg |
7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)- |
99290-97-8 | 100mg |
$1996.00 | 2024-07-18 | ||
TRC | E650015-10mg |
Erythromycin A 6,9-Imino Ether |
99290-97-8 | 10mg |
$ 249.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-498763-10mg |
Erythromycin A 6,9-imino ether, |
99290-97-8 | 10mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AW55139-10mg |
7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)- |
99290-97-8 | 10mg |
$359.00 | 2024-07-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-498763-10 mg |
Erythromycin A 6,9-imino ether, |
99290-97-8 | 10mg |
¥2,858.00 | 2023-07-10 |
Erythromycin A 6,9-Imino Ether 関連文献
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Erythromycin A 6,9-Imino Etherに関する追加情報
Erythromycin A 6,9-Imino Ether (CAS No. 99290-97-8): A Comprehensive Overview
Erythromycin A 6,9-Imino Ether, a derivative of the well-known antibiotic Erythromycin A, is a compound of significant interest in the field of pharmaceutical chemistry. With the CAS number 99290-97-8, this molecule has garnered attention for its unique structural properties and potential applications in drug development. The presence of an imino ether functional group at the 6 and 9 positions of the erythromycin backbone introduces novel chemical reactivity and biological interactions, making it a valuable candidate for further exploration.
The synthesis of Erythromycin A 6,9-Imino Ether involves a series of sophisticated chemical transformations that highlight the ingenuity of modern organic synthesis techniques. The process typically begins with the modification of the erythromycin A molecule, where selective functionalization is employed to introduce the imino ether groups. This requires precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are crucial in characterizing the intermediate and final products, providing insights into the molecular structure and dynamics.
One of the most compelling aspects of Erythromycin A 6,9-Imino Ether is its potential in addressing antibiotic resistance. The imino ether moiety can alter the binding affinity of the molecule to bacterial ribosomes, thereby circumventing resistance mechanisms that typically affect erythromycin derivatives. Recent studies have demonstrated that modifications at the 6 and 9 positions can enhance the efficacy of erythromycin against resistant strains, offering a promising avenue for combating multidrug-resistant bacteria. This has sparked considerable interest among researchers looking for novel antibiotics to combat emerging pathogens.
The biological activity of Erythromycin A 6,9-Imino Ether has been extensively studied in vitro and in vivo. Preclinical trials have shown that this compound exhibits potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Additionally, its ability to inhibit bacterial protein synthesis without causing significant toxicity in mammalian cells makes it an attractive candidate for further development. These findings have laid the groundwork for clinical trials aimed at evaluating its therapeutic potential in human populations.
The structural elucidation of Erythromycin A 6,9-Imino Ether has been facilitated by cutting-edge computational methods, including molecular modeling and quantum mechanics simulations. These techniques have provided valuable insights into how the imino ether groups influence the molecule's interactions with biological targets. By understanding these interactions at a molecular level, researchers can optimize the compound's pharmacokinetic properties, such as solubility and bioavailability. This information is crucial for designing effective drug formulations that enhance therapeutic outcomes.
Industrial-scale production of Erythromycin A 6,9-Imino Ether presents unique challenges due to its complex structure. However, advancements in biocatalysis and continuous flow chemistry have made it possible to produce this compound more efficiently and cost-effectively. These innovations not only improve scalability but also reduce environmental impact by minimizing waste generation. As sustainable practices become increasingly important in pharmaceutical manufacturing, such technologies are poised to play a pivotal role in the future production of complex molecules like Erythromycin A 6,9-Imino Ether.
The regulatory landscape for Erythromycin A 6,9-Imino Ether is evolving alongside advancements in drug development. Regulatory agencies are increasingly recognizing the importance of novel antibiotics in their approval processes, often providing expedited pathways for compounds that address unmet medical needs. This favorable environment encourages pharmaceutical companies to invest in research and development efforts aimed at bringing new antibiotics like Erythromycin A 6,9-Imino Ether to market. Such investments are critical in addressing the growing threat of antibiotic resistance worldwide.
In conclusion, Erythromycin A 6,9-Imino Ether represents a significant advancement in antibiotic development. Its unique structural features and promising biological activity make it a compelling candidate for treating resistant bacterial infections. As research continues to uncover new applications and optimize production methods, this compound is likely to play an important role in future therapeutic strategies. The collaborative efforts of chemists, biologists, and pharmacologists are essential in translating these findings into tangible medical benefits for patients around the world.
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